molecular formula C8H4BrF3N2S B15312436 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine CAS No. 2839143-84-7

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B15312436
CAS No.: 2839143-84-7
M. Wt: 297.10 g/mol
InChI Key: ZHWRERNTRYBPJK-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the thiazolo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating the release of histamine and other neurotransmitters . This interaction can lead to various physiological effects, including anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylthiazole: Similar in structure but lacks the pyridine ring.

    5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Similar core structure but different substituents.

    2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazole: Similar substituents but different core structure.

Uniqueness

2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine is unique due to the combination of its bromine, methyl, and trifluoromethyl substituents on the thiazolo[4,5-b]pyridine core

Properties

CAS No.

2839143-84-7

Molecular Formula

C8H4BrF3N2S

Molecular Weight

297.10 g/mol

IUPAC Name

2-bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)5-6(13-3)14-7(9)15-5/h2H,1H3

InChI Key

ZHWRERNTRYBPJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)Br)C(F)(F)F

Origin of Product

United States

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